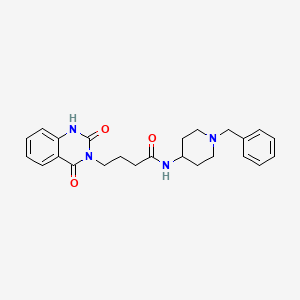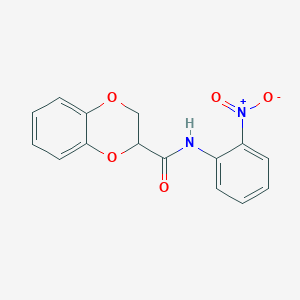![molecular formula C25H20N4O B5232791 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232791.png)
2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the pyrazolopyrimidine class of compounds and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain kinases, which are enzymes that play a critical role in various cellular processes. By inhibiting these kinases, 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine may interfere with the growth and proliferation of cancer cells, as well as the replication of viruses and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of certain viruses and bacteria. Additionally, 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to have a low toxicity profile, making it a potentially safe and effective drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is its versatility in various lab experiments. It can be used in cell-based assays, animal models, and clinical trials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine. One potential area of research is the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of research is the investigation of the mechanism of action of this compound and its potential interactions with other drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a multi-step process that involves several chemical reactions. One of the most common methods for synthesizing this compound is through the reaction of 5-aminopyrazole-4-carboxamide with 2-bromo-1-phenoxymethane in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product.
Applications De Recherche Scientifique
2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential applications in medicinal chemistry. It has been studied for its anticancer, antiviral, and antibacterial properties. This compound has also been investigated for its potential use as a kinase inhibitor, which could lead to the development of new drugs for various diseases.
Propriétés
IUPAC Name |
2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c26-24-21(18-10-4-1-5-11-18)16-27-25-23(19-12-6-2-7-13-19)22(28-29(24)25)17-30-20-14-8-3-9-15-20/h1-16H,17,26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKHABGDESMZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=C(C(=N3)COC4=CC=CC=C4)C5=CC=CC=C5)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232710.png)

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)
![4-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)thiomorpholine](/img/structure/B5232738.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232740.png)
![[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5232744.png)

![1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]](/img/structure/B5232755.png)

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5232760.png)
![4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B5232785.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline](/img/structure/B5232805.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5232807.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5232812.png)